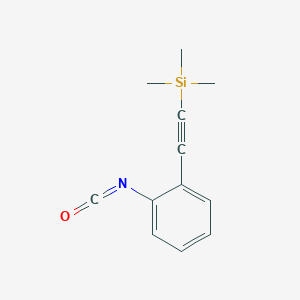

2-(Trimethylsilylethynyl)phenyl isocyanate

Übersicht

Beschreibung

2-(Trimethylsilylethynyl)phenyl isocyanate is an organic compound that features both a trimethylsilylethynyl group and a phenyl isocyanate group. This compound is known for its unique reactivity and is used in various chemical synthesis processes. The presence of the trimethylsilylethynyl group imparts specific properties to the compound, making it valuable in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilylethynyl)phenyl isocyanate typically involves the reaction of 2-(Trimethylsilylethynyl)phenylamine with phosgene or a phosgene substitute. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The process can be summarized as follows:

Starting Material: 2-(Trimethylsilylethynyl)phenylamine

Reagent: Phosgene or a phosgene substitute

Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the hazardous nature of phosgene. Non-phosgene methods, such as the use of carbonyl diimidazole, are also explored to mitigate the risks associated with phosgene.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trimethylsilylethynyl)phenyl isocyanate undergoes various types of chemical reactions, including:

Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Substitution Reactions: The trimethylsilylethynyl group can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.

Cycloaddition Reactions: The compound can undergo cycloaddition reactions with nitro compounds to form oxime-like dimers.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Nitro Compounds: Participate in cycloaddition reactions with the isocyanate group.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Oxime-like Dimers: Formed from cycloaddition reactions with nitro compounds.

Wissenschaftliche Forschungsanwendungen

2-(Trimethylsilylethynyl)phenyl isocyanate is used in various scientific research applications, including:

Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

Material Science: It is used in the development of novel materials with specific properties imparted by the trimethylsilylethynyl group.

Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.

Polymer Chemistry: It is used in the synthesis of polymers with unique properties due to the presence of the isocyanate group.

Wirkmechanismus

The mechanism of action of 2-(Trimethylsilylethynyl)phenyl isocyanate involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group undergoes nucleophilic addition reactions, forming stable urea or carbamate linkages. The trimethylsilylethynyl group can also participate in various reactions, contributing to the overall reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenyl Isocyanate: Lacks the trimethylsilylethynyl group, making it less reactive in certain contexts.

Trimethylsilyl Isocyanate: Contains a trimethylsilyl group but lacks the phenyl ring, resulting in different reactivity and applications.

2-Methoxyphenyl Isocyanate: Contains a methoxy group instead of the trimethylsilylethynyl group, leading to different chemical properties and reactivity.

Uniqueness

2-(Trimethylsilylethynyl)phenyl isocyanate is unique due to the presence of both the trimethylsilylethynyl group and the phenyl isocyanate group. This combination imparts specific reactivity and properties, making it valuable in various chemical synthesis processes and research applications.

Biologische Aktivität

2-(Trimethylsilylethynyl)phenyl isocyanate (CAS No. 1620131-64-7) is a chemical compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and applications in various fields.

Chemical Structure and Properties

The molecular structure of this compound features a phenyl ring substituted with a trimethylsilylethynyl group and an isocyanate functional group. This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of isocyanates, including this compound, often involves their electrophilic nature, allowing them to react with nucleophilic sites in proteins, particularly cysteine residues. This reactivity can lead to various biological effects, including:

- Covalent Modification : Electrophilic compounds like isocyanates can form covalent bonds with amino acids in proteins, potentially altering their function.

- Cellular Stress Response : The interaction with cellular proteins may trigger stress responses, including oxidative stress and apoptosis.

- Inhibition of Enzymatic Activity : By modifying active sites on enzymes, isocyanates can inhibit their activity, impacting metabolic pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating potent activity against specific cancer types. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.4 |

| MCF-7 (breast cancer) | 3.2 |

| A549 (lung cancer) | 4.8 |

These results suggest that the compound may serve as a potential lead for the development of anticancer agents.

Mechanistic Insights

Further investigation into the mechanism revealed that this compound induces ferroptosis in cancer cells. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides. The compound's ability to induce this pathway was confirmed through:

- Western Blot Analysis : Increased levels of lipid peroxidation markers were observed.

- Cell Viability Assays : Co-treatment with ferroptosis inhibitors significantly reversed the cytotoxic effects.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound in vivo demonstrated its potential as an anticancer agent. Mice bearing xenograft tumors showed reduced tumor growth when treated with the compound compared to control groups.

Case Study 2: Chemical Biology Applications

In chemical biology research, this compound has been utilized as a tool for studying protein interactions due to its electrophilic nature. It has been employed in labeling experiments to identify cysteine-containing proteins within cellular environments.

Eigenschaften

IUPAC Name |

2-(2-isocyanatophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOSi/c1-15(2,3)9-8-11-6-4-5-7-12(11)13-10-14/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYUZFUKUUWPFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC=C1N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620131-64-7 | |

| Record name | [2-(2-isocyanatophenyl)ethynyl]trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.